molecular formula C9H12N2O2 B14204743 2-Furancarboxamide, 5-(1-pyrrolidinyl)- CAS No. 826991-06-4

2-Furancarboxamide, 5-(1-pyrrolidinyl)-

Katalognummer: B14204743
CAS-Nummer: 826991-06-4
Molekulargewicht: 180.20 g/mol
InChI-Schlüssel: WDNNABVBHPZZSJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Furancarboxamide, 5-(1-pyrrolidinyl)- is a chemical compound characterized by the presence of a furan ring and a pyrrolidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furancarboxamide, 5-(1-pyrrolidinyl)- typically involves the reaction of furan derivatives with pyrrolidine under specific conditions. One common method involves the use of a furan carboxylic acid derivative, which is reacted with pyrrolidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of 2-Furancarboxamide, 5-(1-pyrrolidinyl)- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Analyse Chemischer Reaktionen

Types of Reactions

2-Furancarboxamide, 5-(1-pyrrolidinyl)- can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Furancarboxamide, 5-(1-pyrrolidinyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Furancarboxamide, 5-(1-pyrrolidinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Furancarboxamide, N-2-pyridinyl-5-(1-pyrrolidinyl)-
  • 2-Furancarboxamide, N-1H-pyrazol-3-yl-5-(1-pyrrolidinyl)-

Uniqueness

2-Furancarboxamide, 5-(1-pyrrolidinyl)- is unique due to its specific combination of a furan ring and a pyrrolidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

826991-06-4

Molekularformel

C9H12N2O2

Molekulargewicht

180.20 g/mol

IUPAC-Name

5-pyrrolidin-1-ylfuran-2-carboxamide

InChI

InChI=1S/C9H12N2O2/c10-9(12)7-3-4-8(13-7)11-5-1-2-6-11/h3-4H,1-2,5-6H2,(H2,10,12)

InChI-Schlüssel

WDNNABVBHPZZSJ-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(C1)C2=CC=C(O2)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.